

Spectroscopic Profile of 3,5-Dibromosalicylaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromosalicylaldehyde

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dibromosalicylaldehyde** (CAS No: 90-59-5), a key intermediate in the synthesis of various Schiff bases, ligands, and biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for confirming the identity and purity of the compound in synthetic and analytical workflows.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **3,5-Dibromosalicylaldehyde**. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **3,5-Dibromosalicylaldehyde** provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.49 - 11.50	Singlet	-	-OH (hydroxyl proton)
9.81	Singlet	-	-CHO (aldehyde proton)
7.89	Doublet	2.3	Ar-H
7.66	Doublet	2.3	Ar-H

Solvent: CDCl_3 . Spectrometer frequency: 89.56 MHz and 399.65 MHz.[\[1\]](#)

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Chemical Shift (δ) ppm	Assignment
192.5	-CHO (aldehyde carbon)
159.2	C-OH (carbon attached to hydroxyl)
140.1	Ar-C
130.5	Ar-C
124.8	Ar-C-Br
115.6	Ar-C-Br
112.9	Ar-C

Solvent: CDCl_3 .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch (hydroxyl group)
~1660	Strong	C=O stretch (aldehyde carbonyl)
~1570	Medium	C=C stretch (aromatic ring)
~1250	Medium	C-O stretch (phenol)
~860	Strong	C-H bend (aromatic, out-of-plane)
~600-700	Medium-Strong	C-Br stretch

Sample preparation: KBr wafer or ATR.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Assignment
282	~48	[M+4] ⁺ (isotope peak with ² Br)
280	100	[M+2] ⁺ (isotope peak with ¹ Br ⁸¹ Br)
278	~52	[M] ⁺ (molecular ion with ² Br)
252	~3.5	[M-CO] ⁺
223	~7.0	[M-CHO-Br] ⁺
172	~10.5	[M-2Br] ⁺
143	~9.7	[M-2Br-CHO] ⁺

Ionization method: Electron Ionization (EI) at 75 eV.[\[1\]](#) The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is clearly visible in the mass spectrum, with

prominent peaks at M, M+2, and M+4.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **3,5-Dibromosalicylaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
- Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

^1H and ^{13}C NMR Acquisition:

- The NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
- The instrument is locked onto the deuterium signal of the CDCl_3 solvent.
- Shimming is performed to optimize the magnetic field homogeneity.
- For ^1H NMR, a standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each carbon. A larger number of scans is required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy (ATR Method)

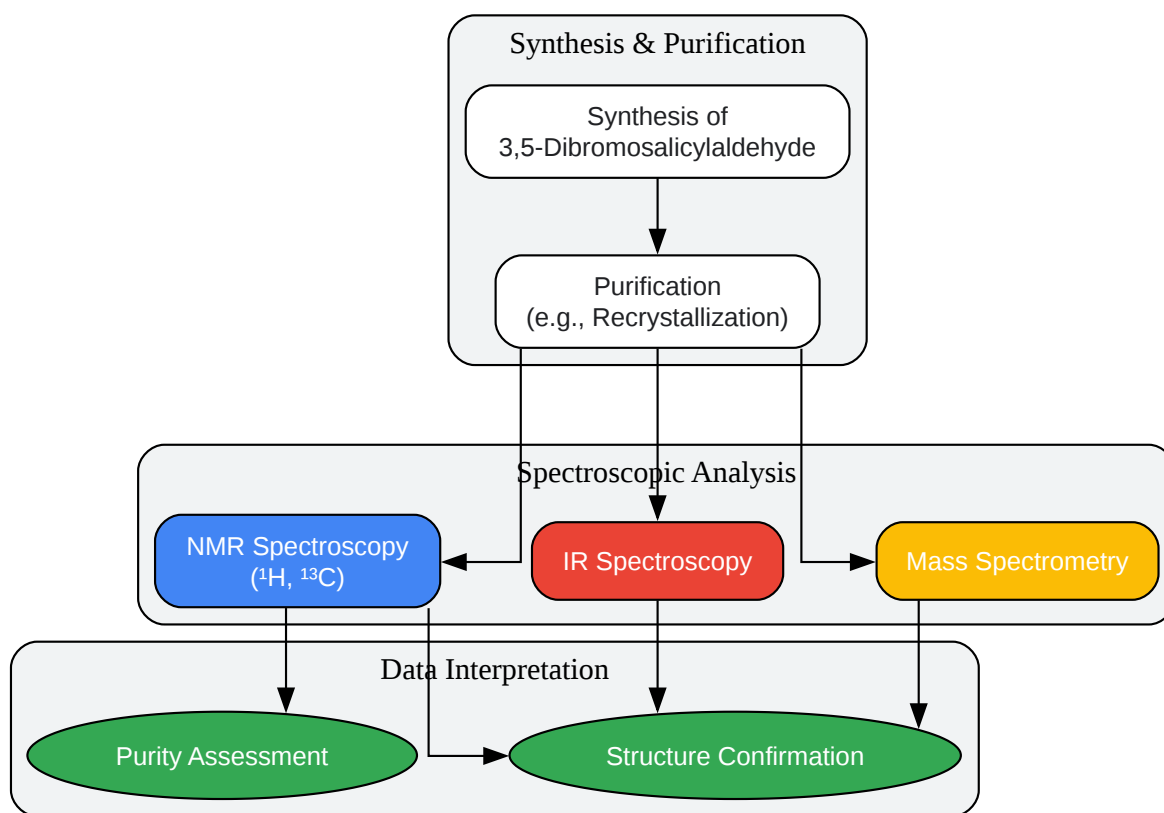
- Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid **3,5-Dibromosalicylaldehyde** powder onto the ATR crystal, ensuring complete coverage.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization)

- A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
- The sample is heated to induce volatilization into the ion source, which is maintained under high vacuum.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positive ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3,5-Dibromosalicylaldehyde**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **3,5-Dibromosalicylaldehyde**.

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References

- 1. jasco.co.uk [jasco.co.uk]

- 2. pubs.aip.org [pubs.aip.org]
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